molecular formula C13H14ClN5O2S B385374 2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine CAS No. 622806-58-0

2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine

Cat. No.: B385374
CAS No.: 622806-58-0
M. Wt: 339.8g/mol
InChI Key: LGUAHGXHIOKRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C13H14ClN5O2S and a molecular weight of 339.8 g/mol. This compound features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a 6-chloropyridin-3-ylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.

    2-(4-[(6-Chloropyridin-3-yl)sulfonyl]piperazin-1-yl)ethan-1-ol:

Uniqueness

2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine stands out due to its unique combination of a pyrimidine ring, a piperazine moiety, and a 6-chloropyridin-3-ylsulfonyl group

Properties

CAS No.

622806-58-0

Molecular Formula

C13H14ClN5O2S

Molecular Weight

339.8g/mol

IUPAC Name

2-[4-(6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C13H14ClN5O2S/c14-12-3-2-11(10-17-12)22(20,21)19-8-6-18(7-9-19)13-15-4-1-5-16-13/h1-5,10H,6-9H2

InChI Key

LGUAHGXHIOKRTP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CN=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CN=C(C=C3)Cl

solubility

1 [ug/mL]

Origin of Product

United States

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